(S)-2-(Methylamino)-3-phenylpropan-1-ol chemical properties
(S)-2-(Methylamino)-3-phenylpropan-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (S)-2-(Methylamino)-3-phenylpropan-1-ol
Abstract
(S)-2-(Methylamino)-3-phenylpropan-1-ol, also known as N-methyl-L-phenylalaninol, is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its structural framework, featuring a stereocenter and versatile amino and hydroxyl functional groups, establishes it as a critical chiral building block for the synthesis of complex, enantiopure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, and key applications, with a focus on the scientific principles underpinning its use in research and drug development.
Chemical Identity and Physicochemical Properties
(S)-2-(Methylamino)-3-phenylpropan-1-ol is a derivative of the amino acid L-phenylalanine. The "S" configuration at the C2 carbon is crucial for its utility in stereospecific synthesis.
Table 1: Core Physicochemical Properties of (S)-2-(Methylamino)-3-phenylpropan-1-ol
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropan-1-ol | [1] |
| CAS Number | 84773-29-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][3] |
| Appearance | Colorless solid | [2] |
| Melting Point | 56–57°C (for the racemic mixture) | [2] |
| Boiling Point | 255°C at 760 mmHg (for a related isomer) | [4] |
| Density | 1.015 g/cm³ (for a related isomer) | [4] |
| InChI Key | FJOOJFXCKIPSLU-JTQLQIEISA-N | [1] |
| SMILES | CNCO | [1] |
The molecule's structure contains both a hydrogen bond donor (hydroxyl and secondary amine) and acceptor (amine nitrogen and hydroxyl oxygen), influencing its solubility and crystal packing. In the solid state, molecules are connected by intermolecular O—H⋯N and N—H⋯O hydrogen bonds, forming a three-dimensional network.[2]
Caption: Molecular structure and key chemical attributes.
Synthesis and Manufacturing Insights
The synthesis of (S)-2-(Methylamino)-3-phenylpropan-1-ol is a critical process, with several established routes. The choice of method often depends on factors like scale, cost, and desired purity.
Industrial Scale Synthesis via Mannich Reaction and Reduction
A common industrial approach involves a variation of the Mannich reaction followed by catalytic hydrogenation. This method is advantageous due to the low cost of starting materials and high yields.[5]
Workflow: Acetophenone → 3-(Methylamino)-1-propiophenone → (S)-2-(Methylamino)-3-phenylpropan-1-ol
Caption: Industrial synthesis workflow from acetophenone.
Experimental Protocol:
-
Mannich Reaction: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol solvent (e.g., ethanol) in a closed vessel at 60-100°C.[5] Causality: This one-pot reaction forms the β-aminoketone intermediate, 3-methylamino-1-propiophenone hydrochloride.
-
Isolation of Intermediate: The reaction mixture is concentrated, cooled, and crystallized to isolate the intermediate.[5]
-
Catalytic Reduction: The isolated hydrochloride salt is dissolved in water, and Raney nickel is added as the catalyst in a pressure reactor.[5] Causality: Raney nickel is a cost-effective and highly active catalyst for the hydrogenation of the ketone functional group to a secondary alcohol.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (0.3-1.5 MPa) and heated to 25-80°C until hydrogen uptake ceases.[5]
-
Workup and Isolation: The catalyst is filtered off. The aqueous solution's pH is adjusted to 9-14 with a base (e.g., NaOH) to deprotonate the amine. The free base is then extracted with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a solvent like cyclohexane to yield the final, high-purity product.[5]
Synthesis via Isoxazolidine Reduction
An alternative laboratory-scale synthesis involves the reductive cleavage of an N-O bond in an isoxazolidine precursor.[2]
Experimental Protocol:
-
Preparation: A suspension of Lithium Aluminum Hydride (LiAlH₄, 2 equivalents) in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C. Causality: LiAlH₄ is a powerful reducing agent capable of cleaving both the N-O bond and reducing the nitrile group of the precursor.
-
Addition: A solution of 2-methyl-3-phenylisoxazolidine-3-carbonitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0°C.[2]
-
Reaction: The mixture is stirred for 30 minutes at 0°C and then refluxed for 12 hours.[2]
-
Quenching: The reaction is carefully quenched at 0°C by the sequential addition of water and 5% NaOH solution.[2] Causality: This procedure, known as the Fieser workup, safely neutralizes the excess LiAlH₄ and precipitates the aluminum salts, making filtration easier.
-
Extraction and Isolation: The resulting mixture is extracted with diethyl ether. The combined organic layers are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the product as a colorless solid.[2]
Analytical Characterization
Robust analytical methods are essential to confirm the structure, identity, and purity of (S)-2-(Methylamino)-3-phenylpropan-1-ol.
Table 2: Summary of Analytical Techniques
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to aromatic protons (phenyl ring), methine proton (CH-N), methylene protons (CH₂-Ph and CH₂-OH), N-methyl protons, and exchangeable OH/NH protons.[6] |
| ¹³C NMR | Carbon skeleton confirmation. | Distinct signals for all 10 carbon atoms, including aromatic carbons, aliphatic carbons in the propanol chain, and the N-methyl carbon. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak [M+H]⁺ at m/z 166, corresponding to the protonated molecule. |
| Infrared (IR) Spectroscopy | Functional group identification. | Broad peak ~3300 cm⁻¹ (O-H stretch), medium peak ~3100-3000 cm⁻¹ (aromatic C-H), sharp peaks ~2950-2800 cm⁻¹ (aliphatic C-H), and peaks ~1600 & 1450 cm⁻¹ (aromatic C=C). |
| Chiral HPLC | Determination of enantiomeric purity (ee). | Separation of (S) and (R) enantiomers, allowing for quantification of enantiomeric excess, which should be >99% for pharmaceutical applications.[7] |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation (¹H NMR in CDCl₃):
-
~7.20-7.40 ppm: Multiplet, 5H (protons of the phenyl ring).
-
~3.60-3.80 ppm: Multiplet, 2H (CH₂-OH).
-
~2.80-3.00 ppm: Multiplet, 1H (CH-N).
-
~2.50-2.70 ppm: Multiplet, 2H (CH₂-Ph).
-
~2.45 ppm: Singlet, 3H (N-CH₃).
-
Variable: Broad singlet, 2H (exchangeable OH and NH protons).
-
Applications and Pharmaceutical Significance
The primary value of (S)-2-(Methylamino)-3-phenylpropan-1-ol lies in its role as a chiral intermediate. Its specific stereochemistry is transferred to the final API, ensuring the desired pharmacological activity and minimizing potential side effects from the unwanted enantiomer.
-
Atomoxetine Synthesis: The related compound, 3-(Methylamino)-1-phenylpropan-1-ol, is a crucial intermediate in the synthesis of Atomoxetine, a non-stimulant medication used to treat ADHD.[8] The chirality is paramount for producing the correct (R)-enantiomer of the final drug.[8]
-
Fluoxetine Synthesis: It is also a documented precursor in various synthetic routes for Fluoxetine (Prozac), a widely used antidepressant.[9]
-
Research Chemical: Its phenethylamine structural core is shared with other biologically active molecules like ephedrine and pseudoephedrine, making it a valuable starting point for developing novel compounds targeting the central nervous system (CNS).[8][10]
Safety and Handling
(S)-2-(Methylamino)-3-phenylpropan-1-ol and its related compounds are corrosive and require careful handling to prevent exposure.[11][12][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[11][13]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[14]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[14] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[11][12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Seek immediate medical attention.[11][12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]
-
References
-
Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]
-
Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, E68, o2857. [Link]
- Preparation method of 3-methylamino-1-phenylpropanol.
-
(S)-2-(Methylamino)-3-phenylpropan-1-ol. PubChem. [Link]
-
Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Cole-Parmer. [Link]
-
2-(methylamino)-1-phenylpropan-1-ol. Chemsrc. [Link]
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
3-METHYLAMINO-1-PHENYL-1-PROPANOL. PharmaCompass.com. [Link]
-
Pseudoephedrine. Wikipedia. [Link]
-
2-Propen-1-ol, 3-phenyl-. NIST WebBook. [Link]
Sources
- 1. (S)-2-(Methylamino)-3-phenylpropan-1-ol | C10H15NO | CID 10888274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-METHYLAMINO-1-PHENYL-1-PROPANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 2-(methylamino)-1-phenylpropan-1-ol | CAS#:53214-57-6 | Chemsrc [chemsrc.com]
- 5. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]
- 9. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 10. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
